Solid amine synergists like EDB recrystallize in non-polar monomers, clogging printheads. 2-Ethylhexyl 4-(dimethylamino)benzoate (Padimate O) is a low-viscosity liquid fully miscible in acrylate monomers, eliminating recrystallization risk.
2-Ethylhexyl 4-(dimethylamino)benzoate (commonly known as EHA or Padimate O) is a dual-functional specialty chemical that serves as an amine synergist in UV-curable polymer systems and a UV-B filter in personal care formulations . Characterized by its bulky 2-ethylhexyl aliphatic chain, the compound exhibits profound lipophilicity and presents as a low-viscosity liquid at room temperature, fundamentally differentiating it from lower-molecular-weight solid analogs [1]. Its primary procurement value lies in its complete miscibility in non-polar acrylate monomers, combined with a high molar extinction coefficient in the 290–320 nm range [2]. These attributes make it an essential material for high-performance offset inks, clear wood coatings, and water-resistant photoprotective products where phase stability, low migration, and high specific UV attenuation are critical.
Substituting 2-Ethylhexyl 4-(dimethylamino)benzoate with generic, lower-molecular-weight amine synergists like Ethyl 4-(dimethylamino)benzoate (EDB) or water-soluble UV filters like PABA introduces severe formulation and performance failures[1]. In UV-curing applications, solid synergists such as EDB require elevated temperatures for dissolution into monomer blends; upon cooling or extended storage, they are highly prone to recrystallization, leading to localized curing defects, optical haze, and nozzle clogging in inkjet systems [2]. In cosmetic applications, replacing the lipophilic 2-ethylhexyl ester with unmodified PABA results in rapid aqueous wash-off, destroying the water-resistance claims of the final formulation[3]. Furthermore, the lower molecular weight of ethyl-ester analogs increases the volatility and migration potential of unreacted residues in cured films, violating low-odor and low-migration requirements in sensitive packaging applications.
The 2-ethylhexyl substitution fundamentally alters the thermal properties of the molecule compared to its ethyl-ester counterpart [1]. While EDB is a crystalline solid, 2-Ethylhexyl 4-(dimethylamino)benzoate remains a liquid at standard processing temperatures, boasting a boiling point of 185–195 °C at 20 Pa . This physical state difference eliminates the need for thermal energy input during resin compounding and prevents the risk of synergist precipitation in high-viscosity or highly non-polar monomer matrices.
| Evidence Dimension | Physical state and melting behavior |
| Target Compound Data | Yellowish liquid at 20 °C |
| Comparator Or Baseline | Ethyl 4-(dimethylamino)benzoate (EDB) (White crystalline powder, MP 62-68 °C) |
| Quantified Difference | Liquid vs. solid state, representing a >40 °C drop in melting transition |
| Conditions | Standard formulation blending at 20–25 °C |
Enables direct, cold-blending into liquid UV-curable resins, drastically reducing compounding time and eliminating recrystallization-induced coating defects.
As a UV-B absorber, 2-Ethylhexyl 4-(dimethylamino)benzoate demonstrates exceptional photon capture efficiency within the critical erythema-inducing wavelength range [1]. The molecule achieves a maximum absorption peak (λ_max) at 312 nm with a highly elevated molar extinction coefficient, ensuring that a lower weight percentage of the active ingredient is required to achieve target attenuation compared to less efficient baseline filters [2].
| Evidence Dimension | Molar extinction coefficient (ε) at λ_max |
| Target Compound Data | 29,211 M⁻¹ cm⁻¹ at 312 nm |
| Comparator Or Baseline | Standard baseline requirement for high-efficiency UV filters (ε > 20,000 M⁻¹ cm⁻¹) |
| Quantified Difference | ~46% higher specific attenuation than the 20,000 M⁻¹ cm⁻¹ baseline threshold |
| Conditions | Measured in ethanol solution across the 290–320 nm UVB band |
Allows formulators to achieve high UV attenuation with lower active ingredient loading, reducing formulation cost and improving the physical properties of the final product.
In photopolymerization, unreacted amine synergists can migrate out of the cured matrix, causing odor and contamination [1]. The incorporation of the branched 2-ethylhexyl chain increases the molecular weight of the synergist significantly compared to the ethyl derivative . This added bulk and mass restrict the mobility of the molecule within the crosslinked polymer network and reduce its vapor pressure, making it vastly superior for applications requiring low extractables and low odor.
| Evidence Dimension | Molecular weight and steric bulk |
| Target Compound Data | 277.4 g/mol with a branched C8 aliphatic chain |
| Comparator Or Baseline | Ethyl 4-(dimethylamino)benzoate (EDB) (193.2 g/mol with a linear C2 chain) |
| Quantified Difference | 43.6% increase in molecular weight and significantly higher steric hindrance |
| Conditions | Post-cure migration and volatility assessment in crosslinked acrylate films |
Crucial for minimizing odor and preventing the migration of unreacted photoinitiator components in sensitive graphic arts and packaging coatings.
Because it is a liquid that is fully miscible in non-polar acrylate monomers without thermal pre-dissolution, it is a preferred amine synergist for high-speed printing inks where solid synergists (like EDB) might precipitate or cause nozzle blockages [1].
Leveraging its high molar extinction coefficient (29,211 M⁻¹ cm⁻¹) and extreme lipophilicity, it serves as a highly efficient, wash-off-resistant UVB filter in premium cosmetic formulations, outperforming water-soluble analogs like PABA [2].
Its low volatility and high molecular weight prevent post-cure migration and odor, making it ideal for large-surface-area indoor coatings where air quality and low extractables are strictly regulated [3].
Irritant